

Endogenous AKG Decline and Ca-AKG Supplementation

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Compound Focus: Calcium alpha-ketoglutarate Monohydrate

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AKG is a central metabolite in the Krebs cycle, and its cellular levels decrease with age. This decline is linked to reduced mitochondrial function and is considered a hallmark of the aging process [1] [2]. Ca-AKG supplementation aims to restore these declining levels.

The table below summarizes the core evidence and proposed mechanisms for Ca-AKG's role in healthy aging.

Aspect	Description & Mechanism	Key Supporting Evidence
Endogenous Role & Age-Related Decline	Key intermediate in Krebs cycle; natural levels fall with age, impairing cellular energy, repair, and resilience [3] [1] [2].	Preclinical models and analysis of aging biology [1] [2].

| **Primary Proposed Mechanisms** | • **Cellular Energy & Metabolism:** Fuels mitochondria [3] [4]. • **Epigenetic Regulation:** Substrate for TET enzymes, influencing DNA demethylation [1]. • **Oxidative Stress & Inflammation:** Acts as antioxidant, reduces inflammation, improves mitochondrial function [5]. • **mTOR Signaling Pathway:** Modulates mTOR activity, promoting autophagy and metabolic homeostasis [4] [5]. || **Muscle & Bone Health** | • **Muscle:** Reduces protein degradation, stimulates protein synthesis via Akt/mTOR [3]. • **Bone:** Supports bone regeneration and mineral metabolism [3]. | Preclinical studies showing reduced muscle atrophy and improved bone growth [3]. || **Human Clinical Evidence (Biological**

Age | Supplementation associated with reduction in biological age as measured by DNA methylation clocks [2]. | Human study (n=42) using Rejuvant (Ca-AKG + vitamins) reported ~8-year decrease in DNAm age after ~7 months [2]. |

Key Experimental Data and Protocols

For researchers, the details of experimental models and clinical trial designs are critical. The following tables summarize methodologies from key studies.

Table 2: In-Vivo/Animal Model Protocol (D-gal-induced Brain Aging)

This model is used to study the effect of AKG on brain aging and cognitive function [5].

Component	Experimental Detail
Model	D-galactose (D-gal)-induced aging in C57BL/6 mice.
Intervention	AKG administered at varying doses (e.g., 0.25%, 0.5%, 1%) in drinking water or diet.
Duration	Typically several weeks (e.g., 6-12 weeks) concurrent with D-gal induction.

| **Key Assessments** | - **Behavioral:** Morris water maze (spatial memory), rotarod (motor coordination), passive avoidance (learning/memory).

- **Biochemical:** Oxidative stress markers (SOD, GSH, MDA, PCO) in brain tissue and plasma.
- **Mitochondrial Function:** Mitochondrial membrane potential (JC-1 staining), ATP levels.
- **Histology:** H&E staining for neuronal damage. |

Table 3: In-Vitro Model Protocol (H₂O₂-induced Neuronal Senescence)

This model investigates AKG's protective effects at the cellular level [5].

Component	Experimental Detail
Cell Line	HT22 mouse hippocampal neuronal cells.
Senescence Induction	Treatment with hydrogen peroxide (H ₂ O ₂) at a predetermined concentration (e.g., 50-200 μM) for several hours.
AKG Pre-treatment	Cells incubated with AKG (e.g., 1-10 mM) for several hours (e.g., 24 hours) prior to H ₂ O ₂ exposure.

| **Key Assessments** | - **Senescence Markers:** SA-β-gal staining, expression of p53/p21 (Western blot).

- **Proliferation:** EdU incorporation assay.
- **Oxidative Stress:** Intracellular ROS levels, antioxidant enzyme activities.
- **Mitochondrial Function:** OCR (Oxygen Consumption Rate), NAD⁺/NADH ratio.
- **Proteomics:** DIA-MS for pathway analysis (e.g., KEGG, GSEA). |

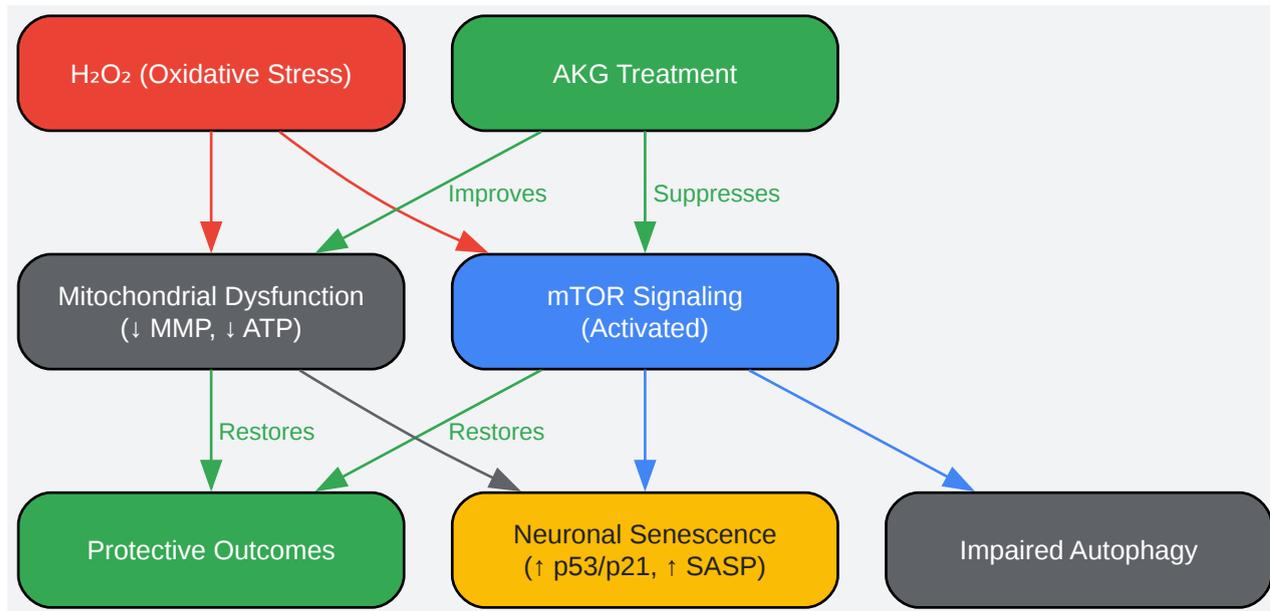
Table 4: Human Clinical Trial Protocol (ABLE Trial)

This ongoing trial represents the state-of-the-art in clinical translation for Ca-AKG [1].

Component	Trial Detail
Design	Double-blinded, placebo-controlled, randomized trial (RCT).
Participants	120 healthy individuals, aged 40-60, with a DNA methylation age > chronological age.
Intervention	1 g/day of sustained-release Ca-AKG vs. placebo for 6 months, with a 3-month follow-up.
Primary Outcome	Change in DNA methylation age from baseline to 6 months.
Secondary Outcomes	Handgrip/leg strength, arterial stiffness, body composition (DXA), aerobic capacity, blood biomarkers (inflammatory/metabolic).

AKG Signaling Pathway in Neuronal Senescence

The diagram below illustrates the mechanism by which AKG protects against oxidative stress-induced neuronal senescence, based on proteomic and biochemical validation [5].



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> AKG counters oxidative stress by inhibiting mTOR and improving mitochondrial function, thereby preventing neuronal senescence.

Research Implications and Future Directions

The evidence positions Ca-AKG as a promising geroprotector. Key considerations for the research community include:

- **Translational Gap:** While animal and in-vitro data are compelling, high-quality human evidence is still emerging. The ongoing **ABLE trial** [1] is critical for validating its efficacy in a rigorous RCT design.
- **Mechanistic Depth:** The interplay between AKG, mTOR modulation, epigenetic regulation, and metabolic health is complex and not fully elucidated [4] [5]. Further research is needed to dissect these pathways.
- **Formulation and Dosing:** Most human studies use a **sustained-release formulation** of Ca-AKG, which appears important for maintaining stable blood levels [1] [2]. Optimal dosing for different health outcomes requires further investigation.

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